molecular formula C13H10F2O3 B11865647 2-(Difluoromethoxy)naphthalene-1-acetic acid

2-(Difluoromethoxy)naphthalene-1-acetic acid

Cat. No.: B11865647
M. Wt: 252.21 g/mol
InChI Key: JOVJNBFQSNWTCC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H10F2O3 It is a derivative of naphthalene, featuring a difluoromethoxy group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-1-acetic acid typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the acetic acid moiety. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to form the difluoromethoxy derivative. This intermediate is then subjected to further reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-1-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dicarboxylic acid, while reduction could produce 2-(difluoromethoxy)naphthalene-1-ethanol.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-1-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)naphthalene-1-acetic acid is unique due to the presence of both the naphthalene ring and the difluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[2-(difluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-5-8-3-1-2-4-9(8)10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

JOVJNBFQSNWTCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)OC(F)F

Origin of Product

United States

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